Metheptazine

Description

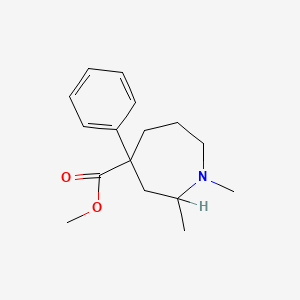

Structure

2D Structure

3D Structure

Properties

CAS No. |

469-78-3 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

methyl 1,2-dimethyl-4-phenylazepane-4-carboxylate |

InChI |

InChI=1S/C16H23NO2/c1-13-12-16(15(18)19-3,10-7-11-17(13)2)14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3 |

InChI Key |

RAAFYFKWMRWOIT-UHFFFAOYSA-N |

SMILES |

CC1CC(CCCN1C)(C2=CC=CC=C2)C(=O)OC |

Canonical SMILES |

CC1CC(CCCN1C)(C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Historical Perspectives of Chemical and Pharmacological Research on Metheptazine

Foundational Research on the Phenazepane Chemical Class

The foundational research on the phenazepane chemical class, to which metheptazine belongs, was part of a wider exploration of synthetic analgesics that moved beyond the structural confines of morphine and its derivatives. Phenazepanes are characterized by a seven-membered azepane ring system. drugbank.com This class of compounds represented a departure from the more common piperidine-based opioids, demonstrating that high levels of opioid activity could be achieved with less complex structures that bore little resemblance to morphine. europa.eu The scientific interest in this class was driven by the potential to discover new therapeutic agents for pain management. wikipedia.orggoogle.com Ethoheptazine, another compound in the phenazepine family, was also developed during this era and is structurally related to this compound. drugbank.comdrugbank.com

Early Synthetic Endeavors and Structural Elucidation of this compound

The early synthetic endeavors for this compound were a product of the pharmaceutical research environment of the 1950s. A key process for preparing related compounds, specifically hexahydro-1,3-dimethyl-4-phenylazepine-4-carboxylic acid, ethyl ester, was patented in 1967, assigned to American Home Products. wikipedia.org

The structural elucidation of this compound, the process of determining its precise chemical structure, was achieved through various analytical methods common for the period, eventually leading to the confirmation of its identity. The systematic IUPAC name for this compound is methyl 1,2-dimethyl-4-phenylazepane-4-carboxylate. wikipedia.org The process of structural elucidation for complex organic molecules involves techniques that help to identify the arrangement of atoms and functional groups. nih.govcriver.comnih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | methyl 1,2-dimethyl-4-phenylazepane-4-carboxylate wikipedia.org |

| CAS Number | 469-78-3 medkoo.com |

| Chemical Formula | C16H23NO2 wikipedia.org |

| Molar Mass | 261.365 g·mol−1 wikipedia.org |

Initial Pharmacological Characterizations and Mechanistic Hypotheses

Initial pharmacological studies characterized this compound as an opioid analgesic. wikipedia.org Like other opioids, it was found to produce effects such as analgesia (pain relief), sedation, and nausea. wikipedia.org The primary mechanism of action for opioid analgesics is the activation of opioid receptors in the central nervous system. europa.eu

The mechanistic hypothesis for this compound's action centers on its interaction with these opioid receptors. The major pharmacological effects of opioids are primarily due to their activation of the mu-opioid receptor. europa.eu It is hypothesized that this compound, as a synthetic opioid agonist, binds to and activates these receptors, leading to its observed analgesic effects. nih.govdrugbank.com This is consistent with the broader understanding of how opioid drugs function to relieve pain. nih.gov The development of such hypotheses is crucial in the early stages of drug discovery to understand the potential therapeutic applications and pharmacological profile of a new chemical entity. physiomics.co.uk

Table 2: Initial Pharmacological Profile of this compound

| Pharmacological Property | Description |

|---|---|

| Drug Class | Opioid Analgesic wikipedia.org |

| Observed Effects | Analgesia, Sedation, Nausea wikipedia.org |

| Hypothesized Mechanism | Agonist at opioid receptors europa.eunih.govdrugbank.com |

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Metheptazine

Theoretical Frameworks of SAR and QSAR in Medicinal Chemistry

The foundational principle of SAR and QSAR is that the biological activity of a chemical compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. pharmacy180.com SAR is a qualitative approach that helps identify key functional groups and structural features (the pharmacophore) responsible for a molecule's biological action. mdpi.com This is often achieved by systematically modifying parts of a lead compound and observing the resulting changes in efficacy, receptor affinity, and selectivity. drugdesign.orgopenaccessjournals.com

QSAR advances this concept by establishing a quantitative, mathematical correlation between a molecule's structural properties and its biological activity. ijnrd.orgnih.gov These models use numerical descriptors to represent molecular features such as lipophilicity (e.g., log P), electronic effects (e.g., Hammett constants), and steric parameters. ijnrd.org By correlating these descriptors with experimental biological data, QSAR models can predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. longdom.org Modern approaches have evolved from 2D-QSAR to 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), which considers the steric and electrostatic fields of aligned molecules to create a more sophisticated model of the activity landscape. slideshare.netwikipedia.org

Identification of Key Structural Determinants for Biological Activity

While specific SAR studies on Metheptazine are not extensively documented in publicly available literature, its activity can be understood by analyzing its core structure and drawing parallels with related benzomorphan (B1203429) and phenazepane compounds. mdpi.com The key structural features of this compound (methyl 1,2-dimethyl-4-phenylazepane-4-carboxylate) critical for its analgesic activity are:

The Phenyl Group at C4: This aromatic ring is a crucial feature for opioid activity, engaging in hydrophobic and van der Waals interactions within the receptor binding pocket. Its orientation relative to the rest of the molecule is critical.

The Basic Nitrogen Atom: The tertiary amine in the azepane ring is essential for activity. At physiological pH, this nitrogen is protonated, forming a positive charge that interacts with an anionic site in the opioid receptor, a key anchoring point for many opioids.

The N-Methyl Substituent: The methyl group on the nitrogen atom is common in potent opioid agonists. Modifications to this N-substituent are known to drastically alter the pharmacological profile, potentially shifting a compound from an agonist to an antagonist. mdpi.com

The C4-Ester Group (methyl carboxylate): The ester at the C4 position contributes to the molecule's polarity and can form hydrogen bonds with the receptor. The size and nature of this ester can influence potency and metabolic stability.

The Azepane Ring System: This seven-membered ring serves as the scaffold, holding the key pharmacophoric elements in the correct three-dimensional orientation for effective receptor binding. The conformation of this ring is a critical determinant of how the phenyl group and the basic nitrogen are presented to the receptor. openaccessjournals.com

Impact of Substituent Modifications on In Vitro Pharmacological Profiles

Systematic modifications of substituents on a parent scaffold are a cornerstone of medicinal chemistry, used to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Although specific data for this compound derivatives are limited, research on analogous N-normetazocine derivatives provides significant insight into how such changes would likely affect this compound's in vitro profile. mdpi.com

Studies on the (−)-cis-N-normetazocine skeleton show that modifying the N-substituent dramatically affects binding affinity and efficacy at opioid receptors. mdpi.com For instance, replacing the N-methyl group with larger, more complex substituents can alter the activity profile from a pure agonist to a mixed agonist-antagonist or even a full antagonist. mdpi.com

The length and composition of a spacer in the N-substituent also play a role. In one series of N-normetazocine derivatives, elongating a spacer chain within the N-substituent led to a switch from antagonist to agonist activity in the N-ester series, while the opposite effect was seen in the N-acid series. mdpi.com Furthermore, introducing an electron-rich ring system (like o-aminopyridine) into the N-substituent of a normetazocine scaffold resulted in a compound with potent MOR agonism and efficacy in pain models. mdpi.com

These findings suggest that similar modifications to the N-methyl group of this compound would yield derivatives with a wide spectrum of pharmacological activities. Changes to the C4-ester could likewise modulate potency; for example, hydrolysis to the corresponding carboxylic acid would significantly increase polarity, likely reducing its ability to cross the blood-brain barrier and altering its receptor interactions.

| Parent Scaffold | N-Substituent Modification | Resulting In Vitro Profile Change | Reference |

| (−)-cis-N-normetazocine | Replacement of Phenyl Ring with o-aminopyridine moiety | Potent MOR agonist activity | mdpi.com |

| (−)-cis-N-normetazocine | Elongation of spacer in N-substituent (N-ester series) | Switch from antagonist to agonist activity | mdpi.com |

| (−)-cis-N-normetazocine | Elongation of spacer in N-substituent (N-acid series) | Reduction in activity | mdpi.com |

| Methoctramine | Methylation of inner nitrogens | Increase in activity at both atria and ileum | nih.gov |

| Methoctramine | Methylation of outer nitrogens | Significant decrease in activity | nih.gov |

This table illustrates the impact of substituent modifications on the in vitro pharmacological profiles of related opioid and receptor-active scaffolds.

Computational Modeling Approaches for Predicting Activity

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the biological activity of compounds like this compound. mdpi.comslideshare.net QSAR models, in particular, can be developed to forecast the potency of new analogs before they are synthesized. longdom.org

A typical workflow for predicting the activity of this compound derivatives would involve:

Dataset Assembly: A series of this compound analogs with their experimentally determined biological activities (e.g., IC50 values for receptor binding) would be compiled.

Descriptor Calculation: For each analog, a wide range of physicochemical and structural descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular volume, surface area). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical equation is generated that links the descriptors to the biological activity. ijnrd.orgmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in the model's creation. mdpi.com A model is considered robust if it accurately predicts the activity of these test compounds. mdpi.com

For a molecule like this compound, 3D-QSAR approaches such as CoMFA would be particularly informative. nih.gov This involves aligning a set of analogs and calculating their steric and electrostatic interaction fields with a probe atom. The resulting field data are then correlated with biological activity to create a 3D map highlighting regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. wikipedia.org

Conformational Analysis and Ligand-Receptor Recognition

The interaction between a ligand like this compound and its target opioid receptor is a dynamic, three-dimensional process. openaccessjournals.com Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt and their corresponding energies. Ligands rarely bind to their receptors in their lowest energy conformation; instead, they adopt a specific "bioactive conformation" to achieve an optimal fit within the binding site. researchgate.net

The process of ligand-receptor recognition involves:

Initial Binding and Orientation: The ligand enters the binding pocket of the receptor. For opioids, the protonated amine is a key initial interaction point.

Conformational Adjustment (Induced Fit): Both the ligand and the receptor can undergo conformational changes to optimize their interaction. researchgate.net Recent structural studies of opioid receptors show that they are dynamic entities, and agonist binding induces conformational shifts that are critical for initiating intracellular signaling. mdpi.combiorxiv.org

Pharmacophore Matching: The key structural features of the ligand align with complementary residues in the receptor. For this compound, this would involve the phenyl ring fitting into a hydrophobic pocket, the charged nitrogen forming an ionic bond, and potential hydrogen bonding involving the ester group.

Molecular modeling techniques like pharmacophore mapping can be used to define the essential 3D arrangement of these features. nih.govunina.it By analyzing the low-energy conformations of several active ligands, a common pharmacophore model can be developed. This model represents a hypothesis of the bioactive conformation and serves as a template for designing new molecules with a higher probability of binding to the target receptor. mdpi.com

Molecular Pharmacology and Receptor Interaction Studies of Metheptazine

Radioligand Binding Assay Methodologies

Radioligand binding assays are a cornerstone technique in pharmacology for quantifying the interaction between a ligand (a drug or an endogenous substance) and a receptor. chemeurope.com The fundamental principle involves the use of a ligand that has been labeled with a radioisotope (a radioligand). This radioligand is incubated with a tissue preparation, such as cell membranes, that contains the receptors of interest. wikidoc.org

The primary goal is to measure the amount of radioligand that specifically binds to the target receptors. To achieve this, two parallel experiments are typically conducted. In one, the tissue is incubated with the radioligand alone to determine the total binding. In the other, the incubation includes the radioligand plus a high concentration of an unlabeled drug that is known to bind to the same receptor. This unlabeled drug displaces the radioligand from the specific receptor sites, allowing for the measurement of non-specific binding. The specific binding is then calculated by subtracting the non-specific binding from the total binding. mdpi.com The radioactivity is measured using a scintillation counter. wikidoc.org This technique is widely used to study a variety of receptors, including the mu (µ), kappa (κ), and delta (δ) opioid receptors. nih.govfrontiersin.org

Despite the widespread use of this methodology for characterizing opioids, specific studies detailing the application of radioligand binding assays to Metheptazine are not found in the reviewed scientific literature.

Competition Binding and Saturation Binding Analyses for Opioid Receptors

Radioligand binding assays can be performed in two primary formats: saturation and competition binding experiments. chemeurope.com

Saturation Binding Analysis: In saturation binding experiments, tissue preparations containing receptors are incubated with increasing concentrations of a radioligand until all receptors are occupied, or saturated. wikidoc.org This analysis allows for the determination of two key parameters:

Bmax (Maximum Binding Capacity): This represents the total concentration of receptors in the tissue sample. openaccessjournals.com

Kd (Equilibrium Dissociation Constant): This is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. The Kd is an inverse measure of the radioligand's binding affinity; a lower Kd value signifies a higher affinity. openaccessjournals.comnih.gov

Competition Binding Analysis: Competition (or inhibition) assays are used to determine the binding affinity of an unlabeled compound (the "competitor"). chemeurope.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug. The unlabeled drug competes with the radioligand for binding to the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, reducing the measured radioactivity.

The data are used to calculate the IC50 (Inhibitory Concentration 50%) , which is the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand. chemeurope.com The IC50 value can then be converted to a Ki (Inhibition Constant) using the Cheng-Prusoff equation. The Ki represents the binding affinity of the competitor drug for the receptor. nih.gov

While these analyses are standard for characterizing opioids like morphine and fentanyl, specific Bmax, Kd, or Ki values from saturation or competition binding studies for this compound at opioid receptors are not available in published literature. researchgate.netnih.gov

Characterization of Binding Affinity and Selectivity for Opioid Receptor Subtypes (e.g., µ, κ, δ)

Opioids exert their effects by interacting with three main classes of opioid receptors: mu (µ), kappa (κ), and delta (δ). wikipedia.org A compound's pharmacological profile is largely determined by its relative binding affinity and efficacy at these different receptor subtypes. painphysicianjournal.com

Binding Affinity (Ki): As determined from competition binding assays, the Ki value quantifies how strongly a drug binds to a specific receptor subtype. A low Ki value indicates high binding affinity. nih.gov

Selectivity: A drug's selectivity refers to its ability to bind preferentially to one receptor subtype over others. It is often expressed as a ratio of the Ki values for different receptors (e.g., Ki(κ)/Ki(µ)). A high ratio indicates high selectivity for the µ-opioid receptor over the κ-opioid receptor.

For example, classic opioids like morphine show a high affinity for the µ-opioid receptor. wikipedia.org Other compounds may have high affinity for κ or δ receptors, or they may be non-selective and bind to multiple receptor types. guidetopharmacology.orgnih.gov This differential affinity is a key determinant of a drug's specific effects. painphysicianjournal.com

Detailed research findings that characterize the binding affinity (Ki) and selectivity of this compound across the µ, κ, and δ opioid receptor subtypes are not present in the available scientific literature. Consequently, a data table of these values cannot be generated.

Kinetic Studies of this compound-Receptor Interactions

Beyond equilibrium binding affinity, the kinetics of the drug-receptor interaction—specifically the rates of association and dissociation—provide deeper insight into a drug's pharmacological action. icm.edu.pl

Association Rate Constant (kon): This constant describes the rate at which the drug binds to the receptor to form the drug-receptor complex. icm.edu.pl

Dissociation Rate Constant (koff): This constant describes the rate at which the drug-receptor complex breaks apart. icm.edu.pl A slow dissociation rate means the drug has a long residence time at the receptor, which can influence the duration of its effect. nih.gov

These kinetic parameters can be measured using specialized radioligand binding experiments where binding is measured at various time points rather than just at equilibrium. chemeurope.com Techniques like time-resolved fluorescence resonance energy transfer (FRET) can also be employed to measure binding kinetics. derangedphysiology.com Understanding these rates is crucial, as a long receptor residence time (low koff) can sometimes be more predictive of clinical efficacy than binding affinity alone.

There are no specific studies available in the reviewed literature that report on the kinetic parameters (kon or koff) for the interaction of this compound with opioid receptors.

Theoretical Models of Drug-Receptor Complex Formation

Theoretical models help to conceptualize and predict how a drug interacts with its receptor at a molecular level.

Classical Theories: Early models included the Occupancy Theory , which posits that the magnitude of a drug's effect is proportional to the number of receptors occupied. The Rate Theory suggested the effect is proportional to the rate of drug-receptor association and dissociation. nih.gov

Induced-Fit Model: This model proposes that the binding of a ligand induces a conformational change in the receptor, which in turn leads to a biological response. The receptor does not have a pre-existing rigid shape, but rather adapts to the binding of the drug. nih.gov

Two-State/Multi-State Model: This model suggests that receptors can exist in an equilibrium between an inactive (R) and an active (R) state, even in the absence of a ligand. Agonists are thought to stabilize the active R state, while antagonists may bind to either state without shifting the equilibrium. nih.gov

Computational Modeling (Molecular Docking): With the availability of receptor crystal structures, computational techniques like molecular docking are used to predict the binding pose of a ligand within the receptor's binding pocket. plos.orgfrontiersin.org These simulations can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the drug-receptor complex and can help in the design of new drugs with specific properties. elifesciences.orgmdpi.comherts.ac.uk

Specific theoretical studies, such as molecular docking simulations or the application of advanced receptor activation models to describe the formation of a this compound-opioid receptor complex, are not described in the available scientific literature.

Biochemical and Cellular Mechanisms of Metheptazine Action in Vitro

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation (In Vitro)

There is a lack of specific in vitro research data on how Metheptazine modulates G-protein coupled receptor (GPCR) signaling pathways. As a compound with opioid-like properties, it would be expected to interact with opioid receptors, which are a class of GPCRs. nih.govnih.govresearchgate.net Studies in this area would typically involve cell lines expressing specific opioid receptors (e.g., mu, delta, kappa) to measure the compound's binding affinity (Ki) and its efficacy in initiating downstream signaling cascades. zenodo.org Common assays include radioligand binding studies to determine affinity and functional assays like [³⁵S]GTPγS binding to measure G-protein activation. nih.govbiorxiv.org However, no such binding affinity data or functional assay results for this compound are available in the reviewed literature.

Receptor Desensitization and Internalization Processes (In Vitro)

No in vitro studies were identified that specifically investigate this compound's role in opioid receptor desensitization and internalization. This type of research typically examines how prolonged or repeated exposure to an agonist leads to a reduction in receptor signaling (desensitization) and the physical removal of receptors from the cell surface into the cell's interior (internalization). plos.orgnih.govnih.govmdpi.comucla.edu Cellular assays using techniques like fluorescence microscopy with tagged receptors or enzyme-linked immunosorbent assays (ELISAs) are often employed to visualize and quantify receptor internalization. mdpi.com The processes are crucial for understanding the development of tolerance to opioid compounds. nih.gov

Enzymatic Biotransformation Pathways (In Vitro)

Specific in vitro studies detailing the enzymatic biotransformation of this compound are not available in the public domain. The metabolic fate of a compound is typically investigated using various in vitro systems, such as human liver microsomes, S9 fractions, or hepatocytes. nih.govfrontiersin.orgbioivt.com These systems contain the primary enzymes responsible for drug metabolism, including Cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). nih.govbioivt.com Such studies aim to identify the major metabolites formed and the specific enzymes responsible for the biotransformation, which is crucial for understanding the compound's clearance and potential for drug-drug interactions. frontiersin.org

Interactions with Neurotransmitter Transporters and Reuptake Mechanisms (In Vitro)

There is no available in vitro data characterizing the interaction of this compound with neurotransmitter transporters, such as the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.govresearchgate.net Research in this area typically uses cell lines expressing these transporters or synaptosome preparations to measure the compound's ability to inhibit neurotransmitter reuptake or to act as a substrate (releaser). nih.govnih.govnih.govpurdue.edu These interactions are significant as they can underlie some of the pharmacological or side effects of centrally acting drugs. nih.govplos.org

Cellular Assays for Investigating Downstream Signaling Events (In Vitro)

No specific cellular assays investigating the downstream signaling events activated by this compound were found in the scientific literature. Following receptor activation, a cascade of intracellular events occurs. Cellular assays are used to measure these downstream effects, such as changes in cyclic AMP (cAMP) levels, calcium mobilization, or the activation of specific protein kinases like ERK (extracellular signal-regulated kinase). nih.govmdpi.com These assays provide a more integrated view of the cellular response to a compound beyond the initial receptor interaction. mdpi.com

Computational and Theoretical Approaches in Metheptazine Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as an opioid compound, and its receptor at an atomic level. plos.orgnih.gov These methods are crucial for understanding the binding mechanisms that underpin a drug's pharmacological action. zib.de

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. plos.org For opioids, this involves modeling how a compound like metheptazine fits into the binding pocket of opioid receptors, primarily the µ-opioid receptor (MOR). plos.orgresearchgate.net The process uses scoring functions to estimate the binding affinity, which helps in ranking potential drug candidates. plos.org Docking studies on fentanyl analogs, for example, have shown a strong correlation between calculated binding scores and experimentally determined binding affinities, demonstrating the predictive power of this approach. plos.org This technique can elucidate key interactions, such as those within the hydrophobic pocket of the µ-opioid receptor formed by residues like Ile144, Leu200, and Tyr148, which are known to be important for the potency of fentanyl-like analogs. mdpi.com

Molecular Dynamics (MD) Simulations provide insights into the dynamic nature of the ligand-receptor complex over time. nih.govfda.gov Unlike static docking poses, MD simulations can capture the flexibility of both the protein and the ligand, revealing conformational changes that occur upon binding and are essential for receptor activation. nih.gov Studies on the µ-opioid receptor have used MD simulations to explore how different ligands, such as agonists and antagonists, induce distinct conformational states. nih.govmdpi.com For instance, simulations can track the movement of transmembrane helices, like the outward motion of TM6, which is a hallmark of GPCR activation. nih.gov Coarse-grained MD simulations have also been employed to study the interaction of opioids like fentanyl with the receptor embedded in a lipid cell membrane, analyzing how factors like pH can influence the drug's behavior and availability at the receptor site. mdpi.com This methodology could be applied to this compound to understand its binding kinetics and the structural basis of its activity. fda.gov

A comprehensive molecular modeling protocol involving both docking and microsecond-scale MD simulations has been used to explain the activity profiles of various µ-opioid receptor agonists, including PZM21, morphine, and fentanyl. mdpi.com Such studies analyze ligand-protein contacts and can identify specific amino acid residues critical for a compound's activity profile, guiding the design of new biased ligands. mdpi.com

| Computational Technique | Application in Opioid Research | Key Insights |

| Molecular Docking | Predicts binding pose and affinity of ligands to opioid receptors. plos.org | Identifies key amino acid interactions and ranks potential drug candidates. plos.orgmdpi.com |

| Molecular Dynamics | Simulates the movement of the ligand-receptor complex over time. nih.gov | Reveals conformational changes, receptor activation mechanisms, and ligand binding pathways. nih.govmdpi.com |

| Metadynamics | A robust MD technique to probe ligand dissociation from the receptor. fda.gov | Connects molecular interactions to residence times, aiding in understanding drug efficacy. fda.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations are used to investigate the electronic structure, properties, and reactivity of molecules from first principles. rsc.orgrsdjournal.org These methods provide highly accurate data on molecular systems, offering insights that are often difficult to obtain through experiments alone. rsdjournal.org In drug design, QC calculations can determine properties like molecular geometry, charge distribution, and reaction energies, which are fundamental to how a drug interacts with its biological target. rsc.orgnih.gov

For opioid research, QC calculations can be used to understand the intrinsic properties of a molecule like this compound that dictate its interaction with the opioid receptor. For example, quantum chemical studies were performed on methadone to test the hypothesis that its flexible structure could mimic the rigid, fused-ring structure of morphine. nih.gov These calculations explored various conformations to find the lowest energy shapes and compared them to morphine's geometry. nih.gov

The application of state-of-the-art QC methodologies allows for the accurate characterization of molecular structures, energetics, and spectroscopic properties. mdpi.comarxiv.org Such calculations can be employed to analyze reaction mechanisms and predict reaction pathways, which is valuable in the development of synthetic methodologies for creating new compounds. rsc.org By understanding the electronic landscape of a molecule, researchers can predict its reactivity and how it will behave in the biological environment of a receptor's binding site.

Cheminformatics and Data Analytics in Opioid Structure-Activity Landscape Exploration

Cheminformatics and data analytics involve the use of computational methods to analyze large datasets of chemical compounds and their biological activities. ahrq.govjmir.org These approaches are essential for exploring the vast chemical space of opioids and uncovering the complex relationships between a molecule's structure and its pharmacological effects, known as structure-activity relationships (SAR). researchgate.net

The opioid crisis has spurred significant research and development, leading to the generation of large public datasets from sources like PubChem. researchgate.netnih.gov Data mining and computational modeling workflows are developed to automatically extract bioassay data for thousands of compounds. researchgate.net This information is then used to build a "virtual opioid bioprofile." nih.gov Such an approach allows for a comprehensive evaluation of new compounds against multiple biological endpoints, moving beyond the prediction of a single activity. nih.gov

Data analytics can also integrate diverse sources of information, including public health surveillance data, prescription drug monitoring programs (PDMPs), and law enforcement data, to track the opioid crisis and evaluate the impact of interventions. archives.govmathematica.orghhs.gov While these analyses are broader than single-compound research, they create a landscape in which the properties and potential impact of a specific compound like this compound can be contextualized. By linking chemical data with real-world outcomes, researchers can better understand the factors influencing the therapeutic use and misuse of opioids. hhs.gov The use of big data analytics and artificial intelligence (AI) is also being explored to manage opioid use disorder, with challenges including data transparency, clinical validation, and navigating patient mistrust. jmir.org

Predictive Modeling for In Vitro Pharmacological Efficacy

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational drug discovery. nih.govnih.gov QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. ebm-journal.org These models are widely used in the early stages of drug development to identify promising candidates and filter out those with potential liabilities before costly experimental testing. nih.gov

In opioid research, numerous QSAR models have been developed to predict the binding affinity of ligands to various opioid receptors, including the µ-opioid receptor. nih.govnih.govebm-journal.org These models are built using machine learning algorithms such as k-Nearest Neighbors (kNN), Random Forest (RF), and Support Vector Machines (SVM), combined with various types of chemical descriptors that encode the structural features of the molecules. nih.govebm-journal.org For example, researchers have developed QSAR models based on datasets of fentanyl-like compounds to predict their µ-opioid receptor affinity, creating a useful tool for identifying and classifying unclassified novel synthetic opioids. mdpi.comnih.govresearchgate.net

These predictive models can be used to assess the in vitro pharmacological efficacy of this compound or to guide the design of new, related compounds with improved properties. nih.gov By training a model on a large dataset of known opioids, it becomes possible to predict the activity of a new or uncharacterized compound. researchgate.net This computational screening process significantly accelerates the identification of non-addictive or less-addictive opioid analgesics. ebm-journal.org Furthermore, in vitro models are also used to predict other aspects of opioid behavior, such as their sequestration by intravenous lipid emulsions, which can be relevant for understanding drug distribution. nih.gov

| Modeling Approach | Description | Application to Opioids |

| QSAR | Creates mathematical models relating chemical structure to biological activity. nih.govebm-journal.org | Predicts binding affinity and activity at opioid receptors for new or unclassified compounds. nih.govresearchgate.net |

| Machine Learning | Uses algorithms (e.g., Random Forest, SVM) to build predictive models from large datasets. nih.govwhiterose.ac.uk | Develops robust models for screening large chemical libraries and identifying new analgesic candidates. researchgate.netebm-journal.org |

| Pharmacokinetics | Models the absorption, distribution, metabolism, and excretion of a drug. nih.gov | Predicts drug-like properties and bioavailability of novel opioid antagonists. nih.gov |

Virtual Screening Techniques for Identifying Novel this compound-like Compounds

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as an opioid receptor. mdpi.comnih.gov The availability of high-resolution crystal structures for all four opioid receptor subtypes has significantly advanced the use of structure-based virtual screening in opioid research. mdpi.com

The VS process can be hierarchical, starting with rapid filtering methods and progressing to more computationally intensive techniques like molecular docking. nih.gov One common approach is pharmacophore-based screening, where a model of the essential steric and electronic features required for binding is created based on known active ligands or the receptor structure. nih.govacs.org This pharmacophore is then used to rapidly screen databases containing millions of compounds. nih.gov

Virtual screening has been successfully used to discover novel opioid receptor ligands with diverse chemical scaffolds. nih.govduke.edu For instance, a structure-based virtual screening campaign based on the crystal structure of the kappa-opioid (KOP) receptor led to the identification of a novel, selective KOP receptor agonist from a library of over 4.5 million compounds. nih.gov Another study used a pharmacophore model to screen an in-house database, discovering a novel µ-opioid receptor agonist with a pyrazoloisoquinoline scaffold. nih.gov These techniques could be applied to identify novel compounds that are structurally or functionally similar to this compound, potentially leading to new analgesics with different properties. duke.edunih.gov The focus can be on identifying non-basic ligands or those with biased signaling profiles, which represent promising avenues for developing safer opioids. acs.orgnih.govmdpi.com

Research on Analogs and Derivatives of Metheptazine

Rational Design Principles for Structural Analogs

The rational design of structural analogs of a lead compound like Metheptazine would typically follow established principles of drug design aimed at optimizing its pharmacological profile. This process involves a deep understanding of the target receptor, in this case, opioid receptors, and the lead compound's structure-activity relationship (SAR).

Key principles would include:

Target-Based Design: This approach relies on the three-dimensional structure of the opioid receptors (mu, delta, and kappa). nih.gov By understanding the binding pocket, medicinal chemists can design molecules that are complementary in shape and charge, enhancing affinity and selectivity. For this compound, this would involve computational modeling and docking studies to predict how modifications to its azepane ring, phenyl group, or ester functional group would affect its interaction with different opioid receptor subtypes.

Ligand-Based Design: In the absence of a high-resolution receptor structure, analogs can be designed based on the structure of known active ligands. For this compound, this would involve synthesizing and testing a series of related compounds to build a pharmacophore model. This model would define the essential structural features required for analgesic activity, guiding the design of new analogs with potentially improved properties.

Structural Simplification or Elaboration: Analogs could be created by simplifying the this compound structure to its core pharmacophore to reduce metabolic liabilities or by adding functional groups to probe interactions with the receptor and potentially increase potency or alter receptor selectivity.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in this compound with other groups that have similar physical or chemical properties but may alter the compound's potency, selectivity, metabolism, or toxicity. For instance, the ester group in this compound could be replaced with other bioisosteres to modulate its duration of action.

Despite these well-established principles, there is no specific literature available that details the rational design of this compound analogs.

Synthesis and In Vitro Pharmacological Evaluation of this compound Derivatives

The synthesis of derivatives of this compound would likely start from its core azacycloheptane (azepane) structure. A foundational synthesis for a related compound, proheptazine, was described in the 1960s. acs.org This synthesis involved the creation of the 1,3-dimethyl-4-phenylazacycloheptane ring system, which could then be further modified. acs.org

A hypothetical research program for this compound derivatives would involve:

Synthesis: A series of derivatives would be synthesized by systematically modifying different parts of the this compound molecule. For example, the N-methyl group could be replaced with other alkyl or arylalkyl groups, the methyl group at the 2-position of the azepane ring could be altered, and various substituents could be placed on the phenyl ring.

In Vitro Pharmacological Evaluation: The synthesized derivatives would then be subjected to a battery of in vitro assays to determine their pharmacological properties. This would primarily involve:

Receptor Binding Assays: To determine the affinity of the derivatives for the mu, delta, and kappa opioid receptors. These assays measure the concentration of the compound required to displace a known radiolabeled ligand from the receptors.

Functional Assays: To determine the efficacy of the derivatives at each receptor subtype (i.e., whether they are full agonists, partial agonists, or antagonists). These assays measure the ability of the compound to activate the receptor and produce a cellular response, such as GTPγS binding or inhibition of adenylyl cyclase.

Currently, there are no published studies that provide data tables with synthesis and in vitro pharmacological evaluation results for a series of this compound derivatives.

Comparative Structure-Affinity Relationships (SAFIR)

A Comparative Structure-Affinity Relationship (SAFIR) study for this compound would aim to correlate the structural modifications of its derivatives with their binding affinities for opioid receptors. This analysis is crucial for understanding which parts of the molecule are most important for receptor interaction and for guiding the design of more potent and selective compounds.

A SAFIR analysis for this compound derivatives would typically investigate:

The influence of the size and nature of the substituent on the nitrogen atom of the azepane ring.

The effect of the stereochemistry at the chiral centers of the molecule.

The impact of substituents on the phenyl ring (e.g., electron-donating or electron-withdrawing groups) on receptor affinity.

The role of the ester functional group in receptor binding.

Without a library of synthesized this compound derivatives and their corresponding binding affinity data, a comparative SAFIR analysis cannot be conducted. General SAFIR principles for other opioid classes, such as the phenylpiperidines or morphinans, exist but cannot be directly extrapolated to the phenazepine class of which this compound is a member. nih.gov

Development of Novel Chemical Probes Based on the this compound Scaffold

Chemical probes are valuable tools for studying the function and localization of biological targets. A chemical probe based on the this compound scaffold could be designed to investigate the pharmacology of phenazepine opioids.

The development of such a probe would involve:

Identifying a suitable attachment point: A position on the this compound molecule would need to be identified where a linker and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a photoreactive group) could be attached without significantly disrupting its binding to opioid receptors.

Synthesis: The modified this compound derivative with the linker and reporter group would be synthesized.

Validation: The resulting chemical probe would need to be validated to ensure that it retains high affinity and selectivity for its target and that the reporter group is functional.

There are no published reports on the development or use of chemical probes based on the this compound scaffold.

Strategies for Modulating Receptor Selectivity through Structural Variation

Modulating the selectivity of a ligand for different opioid receptor subtypes is a key strategy in modern opioid drug discovery to develop analgesics with fewer side effects. For this compound, several strategies could be employed to modulate its receptor selectivity:

Modification of the N-substituent: In many classes of opioids, the nature of the substituent on the nitrogen atom plays a crucial role in determining selectivity. For example, replacing the N-methyl group of this compound with larger or more rigid groups could potentially shift its selectivity profile.

Substitution on the Phenyl Ring: Adding substituents at different positions on the phenyl ring can introduce steric or electronic changes that may favor binding to one receptor subtype over others.

Alteration of the Core Scaffold: Subtle changes to the azepane ring itself, such as altering its conformation through substitution, could influence how the molecule fits into the binding pockets of the different opioid receptors.

Exploiting Receptor Dimerization: Designing bivalent ligands that can simultaneously interact with two receptor protomers (homodimers or heterodimers) is another advanced strategy to achieve unique selectivity and functional profiles.

While these are established strategies in the field of opioid research, their specific application to the this compound scaffold has not been documented in the scientific literature.

Advanced Research Methodologies Applied to Metheptazine Studies

Advanced Spectroscopic Techniques for Structural Characterization

The definitive identification and structural elucidation of Metheptazine require the application of multiple advanced spectroscopic techniques. anu.edu.aubaranlab.org These methods provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. bruker.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for determining the precise structure of organic molecules. nih.gov For this compound, 1D NMR (¹H and ¹³C) would confirm the presence and connectivity of all atoms. For instance, ¹H NMR would show distinct signals for the aromatic protons of the phenyl group, the N-methyl and C-methyl protons, and the protons of the azepane ring. ¹³C NMR would complement this by identifying each unique carbon atom, including the carbonyl carbon of the ester group. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, mapping out the complete molecular scaffold and confirming the relative positions of the substituents on the seven-membered azepane ring. anu.edu.au

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the this compound molecule. mdpi.com The analysis would reveal characteristic absorption bands, such as the strong carbonyl (C=O) stretch from the ester group and C-H stretching vibrations from the aromatic and aliphatic parts of the molecule. mdpi.com

X-ray Crystallography : To determine the exact three-dimensional structure and absolute stereochemistry of this compound, single-crystal X-ray crystallography is the definitive method. patnawomenscollege.in This technique requires growing a suitable crystal of the compound, which, when exposed to an X-ray beam, produces a unique diffraction pattern. patnawomenscollege.in Analysis of this pattern allows for the precise calculation of atomic coordinates, bond lengths, and bond angles, providing an unambiguous depiction of the molecule's conformation in the solid state. bruker.comnih.gov

| Technique | Information Obtained for this compound | Hypothetical Data/Observations |

| ¹H NMR | Confirms proton environments and connectivity. | Signals for aromatic (phenyl), aliphatic (azepane ring), N-methyl, C-methyl, and O-methyl protons. |

| ¹³C NMR | Identifies all unique carbon atoms. | Resonances for carbonyl, aromatic, and aliphatic carbons. |

| 2D NMR (COSY, HSQC) | Maps H-H and C-H correlations to confirm the molecular scaffold. | Cross-peaks confirming adjacencies between protons and their attached carbons. |

| FT-IR Spectroscopy | Identifies key functional groups. | Characteristic stretching frequency for the ester carbonyl (C=O) group (~1730 cm⁻¹). |

| X-ray Crystallography | Determines the precise 3D structure and stereochemistry. | Provides atomic coordinates, bond angles, and the absolute configuration of chiral centers. patnawomenscollege.in |

High-Resolution Mass Spectrometry for Metabolite Profiling (In Research Settings)

Understanding the metabolic fate of this compound is critical in drug research. High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC), is a powerful tool for identifying and characterizing drug metabolites in in vitro research settings. evotec.comnih.gov This approach provides highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites. diva-portal.org

In a typical research study, this compound would be incubated with in vitro systems like human liver microsomes (HLM) or S9 fractions, which contain various drug-metabolizing enzymes. nih.govnih.govfrontiersin.org After incubation, the sample is analyzed by LC-HRMS. The LC separates the parent drug from its metabolites, which are then ionized and analyzed by the mass spectrometer. mdpi.com HRMS provides precise mass-to-charge (m/z) values for the parent ion and its fragment ions (generated via tandem mass spectrometry, MS/MS), allowing for the confident identification of metabolic transformations. evotec.com For alkylamine-containing drugs, HRMS is particularly useful for distinguishing between expected metabolic reactions and potential artifacts, known as metabonates, that can form during sample workup. nih.gov

Common metabolic pathways for opioid compounds that could be investigated for this compound include:

N-Demethylation : Loss of a methyl group from the nitrogen atom.

O-Demethylation : Cleavage of the methyl ester to form a carboxylic acid.

Hydroxylation : Addition of a hydroxyl (-OH) group, typically on the phenyl ring or the azepane ring.

Conjugation (Phase II) : Addition of polar molecules like glucuronic acid (glucuronidation) to hydroxylated metabolites, which is a common pathway for opioids. hud.ac.uk

| Metabolic Reaction | Mass Change (Da) | Hypothetical Metabolite of this compound |

| N-Demethylation | -14.01565 | N-desmethyl-metheptazine |

| O-Demethylation | -14.01565 | This compound carboxylic acid |

| Hydroxylation | +15.99491 | Hydroxy-metheptazine |

| N-Demethylation + Hydroxylation | +1.97926 | Hydroxy-N-desmethyl-metheptazine |

| Glucuronidation (of a hydroxylated metabolite) | +176.03209 | Hydroxy-metheptazine glucuronide |

High-Throughput Screening (HTS) Methodologies for Ligand Discovery

High-throughput screening (HTS) is an automated process used in drug discovery to test thousands of compounds against a biological target. nih.govrsc.org In the context of this compound, HTS would be employed to discover new ligands that interact with opioid receptors (μ, κ, and δ). researchgate.neteurofinsdiscovery.com The goal is to identify "hits"—compounds that bind to the receptor and may act as agonists, antagonists, or biased ligands. biorxiv.orgnih.gov

HTS assays for opioid receptors are typically performed in microplate formats and can be categorized as:

Binding Assays : These assays measure the ability of a test compound to displace a known radiolabeled or fluorescent ligand from the receptor. eurofinsdiscovery.comrevvity.com A reduction in the signal from the labeled ligand indicates that the test compound is binding to the receptor. nih.gov

Functional Assays : These are cell-based assays that measure the functional consequence of receptor binding. nih.gov For G-protein coupled receptors like opioid receptors, this could involve measuring changes in downstream signaling molecules, such as cyclic AMP (cAMP) levels or calcium mobilization. researchgate.net

The results from an HTS campaign provide the starting point for further optimization in the drug discovery process. biorxiv.org

| HTS Assay Type | Principle | Measured Response | Application for Opioid Ligand Discovery |

| Radioligand Binding Assay | Competitive displacement of a radiolabeled opioid ligand (e.g., [³H]DAMGO) from the receptor. eurofinsdiscovery.com | Decrease in radioactivity bound to receptor membranes. | Identifies compounds that bind to the μ-opioid receptor. nih.govmdpi.com |

| Fluorescent Ligand Binding Assay | Competitive displacement of a fluorescently tagged ligand. | Change in fluorescence polarization or intensity. | A non-radioactive alternative for identifying receptor binders. revvity.com |

| cAMP Functional Assay | Measures the inhibition of adenylyl cyclase activity upon agonist binding to μ-opioid receptors. nih.gov | Decrease in intracellular cAMP levels. | Identifies and characterizes agonist activity. |

| β-arrestin Recruitment Assay | Measures the recruitment of β-arrestin protein to the receptor upon activation by an agonist. nih.gov | Generation of a detectable signal (e.g., luminescence, fluorescence). | Used to assess functional activity and identify biased ligands. |

Microfluidic and Miniaturized Assay Platforms for In Vitro Studies

Microfluidic and miniaturized assay platforms, often called "organ-on-a-chip" systems, are revolutionizing in vitro research by enabling experiments to be conducted on a micro-scale. rsc.orgdrugtargetreview.com These systems offer several advantages over traditional methods, including reduced consumption of reagents and test compounds, higher throughput, and the ability to create more physiologically relevant microenvironments. nih.govmdpi.com

For this compound research, these platforms could be applied in several ways:

Miniaturized Cell-Based Assays : Dose-response studies could be performed using miniaturized cell cultures in microplates, significantly reducing the number of cells and volume of compound needed.

Liver-on-a-Chip Models : To study metabolism, human liver cells can be cultured in microfluidic devices that mimic the architecture and function of a liver lobule. nih.govmdpi.com These platforms allow for the dynamic flow of media containing this compound over the cells, providing a more realistic model of hepatic metabolism and potential hepatotoxicity compared to static cultures. rsc.org

Multi-Organ-Chips : To investigate more complex interactions, a liver-on-a-chip could be fluidically linked to other organ models, such as a neuron-on-a-chip. nih.govresearchgate.net This would allow researchers to study how metabolites produced in the "liver" compartment affect the "neuron" compartment, providing insights into the compound's systemic effects. emulatebio.com

| Parameter | Conventional Assay (e.g., 96-well plate) | Microfluidic/Miniaturized Assay | Advantage of Miniaturization |

| Reagent/Compound Volume | Microliters (µL) to Milliliters (mL) | Nanoliters (nL) to Microliters (µL) | Cost savings, conserves rare compounds. mdpi.com |

| Cell Number | Thousands to tens of thousands per well | Tens to hundreds per chamber | Reduces need for large cell cultures. |

| Throughput | Moderate | High to Ultra-high | Enables larger-scale screening. |

| Physiological Relevance | Often static culture conditions. researchgate.net | Dynamic perfusion, 3D cell arrangements, co-cultures. drugtargetreview.com | Better mimics in vivo environment. nih.govmdpi.com |

| Real-time Analysis | Limited | Often integrated with microscopy and sensors. drugtargetreview.com | Allows for continuous monitoring of cellular responses. |

Gene Expression and Proteomic Analysis in Cellular Models (In Vitro)

To understand the molecular mechanisms underlying this compound's effects, researchers can analyze changes in gene and protein expression in relevant in vitro cellular models. frontiersin.org These models might include neuronal cell lines (e.g., SH-SY5Y cells) or primary hepatocytes. researchgate.netmdpi.com

Gene Expression Analysis : Techniques like single-cell RNA sequencing (scRNA-seq) or bulk RNA-sequencing can be used to profile the transcriptome of cells exposed to this compound. nih.gov This analysis can reveal which genes are up- or down-regulated in response to the compound. For example, researchers could investigate changes in the expression of genes encoding opioid receptors (e.g., OPRM1, OPRK1, OPRD1), components of intracellular signaling pathways (e.g., G-proteins, adenylyl cyclase), or enzymes involved in drug metabolism. researchgate.net

Proteomic Analysis : Quantitative proteomics, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifies and quantifies thousands of proteins in a cell lysate. nih.gov By comparing the proteomes of control cells versus this compound-treated cells, researchers can identify differentially expressed proteins. mdpi.com This can provide insights into how the compound affects cellular processes such as protein degradation, energy metabolism, cytoskeletal structure, and synaptic function. researchgate.net For instance, studies on other opioids have shown changes in proteins involved in G-protein signaling, synaptic plasticity, and neuronal structure. nih.govmdpi.com

| Analysis Type | Technique | Information Yielded | Hypothetical Findings for this compound in Neuronal Cells |

| Gene Expression | RNA-Sequencing (RNA-Seq) | Measures mRNA levels for thousands of genes. researchgate.net | Altered expression of OPRM1 (μ-opioid receptor), genes in the PI3K-Akt signaling pathway, and genes related to synaptic function. nih.govnih.gov |

| Proteomics | LC-MS/MS | Identifies and quantifies thousands of proteins. researchgate.net | Changes in the abundance of G-protein subunits, β-arrestin, and proteins involved in neuronal structure or energy metabolism. mdpi.com |

Future Trajectories for Metheptazine Academic Research

Elucidation of Novel Binding Sites and Receptor Subtypes

A primary frontier in opioid research is moving beyond the classical understanding of mu (MOR), delta (DOR), and kappa (KOR) opioid receptors. frontiersin.org Future academic studies on Metheptazine would likely concentrate on identifying its interactions with newly discovered receptor subtypes and potential novel binding sites.

Research Focus:

Receptor Splice Variants: The gene for the mu-opioid receptor (OPRM1) can produce several splice variants (MOR-1A through MOR-1X). nih.gov These variants can have different C-terminal amino acid compositions and may be conserved across species. nih.gov A crucial area of research would be to determine if this compound exhibits differential affinity or efficacy for these specific splice variants, which could explain unique pharmacological effects not observable through classical receptor binding assays.

Receptor Heterodimerization: Opioid receptors can form heterodimers with other opioid receptors or with other types of G protein-coupled receptors (GPCRs). These dimers can possess pharmacological properties distinct from their individual monomeric components. Future studies should investigate whether this compound's activity is modulated by or promotes the formation of specific receptor heterodimers, a phenomenon known to influence signaling pathways.

Novel Binding Pockets: Research is increasingly focused on identifying novel binding sites on receptors, distinct from the primary (orthosteric) site where endogenous ligands bind. mdpi.com Techniques combining pocket analysis, molecular docking, and molecular dynamics simulations can be used to identify potential allosteric or cryptic binding sites. mdpi.comunimi.it Applying these computational methods to the interaction between this compound and opioid receptors could reveal previously unknown binding modes that may be targeted for future drug design. The identification of such sites is a critical step in understanding the complete mechanism of action and can pave the way for developing more selective drugs. frontiersin.org

Development of Advanced In Vitro Co-culture or Organoid Models

Traditional 2D cell cultures often fail to replicate the complex microenvironment of human tissue. The future of this compound research will depend on the use of advanced in vitro models, such as organoids and microphysiological systems ("body-on-a-chip"), to study its effects with greater clinical relevance. mdpi.com

Model Applications:

Brain Organoids: Scientists are now using lab-grown, pea-sized 3D brain models derived from human stem cells to study opioid effects and addiction. mayoclinic.org These organoids can be generated to represent specific brain regions, such as the prefrontal cortex, which is critically involved in addiction. frontiersin.org Researchers have successfully used forebrain organoids to examine the differential effects of opioids like oxycodone and buprenorphine at a single-cell level. frontiersin.org Such models would allow for an unprecedented view into how this compound specifically affects human neuronal development, synaptic activity, and cell-type-specific pathways. nih.govmdpi.com

Microphysiological Systems (MPS): Innovative "body-on-a-chip" models integrate functional components from multiple human cell types, including liver, cardiac, skeletal muscle, and neuronal cells. bioworld.com These systems allow for the simulation of complex physiological events like opioid overdose and recovery. bioworld.com Employing an MPS would enable researchers to study the systemic effects of this compound, including its metabolism in the liver and its off-target effects on cardiac or muscle tissue, providing a more holistic view of its pharmacological profile.

PreBötzinger Complex (preBötC) Models: A key danger of opioids is respiratory depression, which is caused by the suppression of the preBötzinger complex in the brainstem. advancedsciencenews.com Researchers have developed the first human-based in vitro model of this neural network using differentiated stem cells. advancedsciencenews.com This model can reproduce the response of these critical neurons to various opioids and test the efficacy of rescue agents. advancedsciencenews.com Applying this compound to this model would be a vital step in assessing its potential for respiratory depression compared to classical opioids.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by dramatically reducing the time and cost associated with identifying and optimizing new therapeutic agents. biophysics.orgarxiv.org The future development of this compound analogs will almost certainly be guided by these powerful computational tools.

AI/ML Methodologies:

Virtual Screening and Lead Optimization: AI-driven tools can screen billions of chemical compounds virtually to identify those with a high probability of binding to a specific target, such as an opioid receptor subtype. biophysics.orgarxiv.org Deep-learning frameworks can analyze both the 3D structure of the ligand and the receptor to predict compound-protein interactions with high accuracy. ccf.org This approach could be used to screen for novel scaffolds inspired by this compound's structure or to predict modifications that would enhance its desired properties.

De Novo Drug Design: Instead of just screening existing compounds, AI models can be trained to generate novel molecular structures from scratch. biophysics.org Using a process of reinforcement learning, a model can be rewarded for creating compounds with favorable properties (e.g., high affinity for a specific receptor, low predicted toxicity) and penalized for undesirable ones. biophysics.org This could lead to the design of entirely new analogs of this compound with optimized efficacy and safety profiles.

Predictive Modeling (ADMET): A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.com Machine learning models are increasingly used to predict these ADMET properties early in the design phase, allowing chemists to filter out compounds likely to fail in later stages. arxiv.org For this compound research, this would mean that any newly designed analogs could be computationally prescreened for properties like oral bioavailability and potential for cardiotoxicity. arxiv.org

Exploration of Allosteric Modulation Mechanisms

One of the most promising strategies for developing safer opioids is to target allosteric sites on the receptors. arizona.edu Allosteric modulators bind to a site distinct from the primary orthosteric site, and they can fine-tune the receptor's response to the endogenous ligand, rather than simply turning it on or off. physiology.org

Future Research Directions:

Positive Allosteric Modulators (PAMs): PAMs enhance the effect of an orthosteric agonist. mdpi.com The discovery of a PAM that selectively enhances this compound's analgesic signaling pathways without amplifying the pathways responsible for side effects would be a significant breakthrough. Research suggests that some compounds can act as PAMs for opioid receptors, augmenting the action of agonists at sub-effective doses. mdpi.com

Negative Allosteric Modulators (NAMs): NAMs reduce the activity of an orthosteric agonist. In the context of the opioid crisis, there is significant interest in developing MOR NAMs as potential treatments for overdose, as they could counteract the effects of potent opioids like fentanyl. stanford.edu

Probe Dependence and Selectivity: The effects of allosteric modulators can be dependent on the specific orthosteric ligand they are paired with (a phenomenon known as probe dependence). physiology.org Future research would need to explore if this compound's binding to an opioid receptor creates or exposes a unique allosteric site that could be targeted. Because allosteric sites are generally less conserved between receptor subtypes than orthosteric sites, this approach offers a powerful route to achieving greater drug selectivity. mdpi.com The study of how molecules like oxytocin (B344502) can act as a PAM for some opioid receptors (MOR, KOR) but not others (DOR) highlights the potential for nuanced modulation. mdpi.com

Theoretical Contributions to Opioid Pharmacology and Drug Design Paradigms

The classical "one target, one drug" paradigm has been challenged by the recognition that many effective drugs act on multiple targets. forbes.com Atypical opioids, which have multiple mechanisms of action, are a prime example of this shift. painaustralia.org.au In-depth study of a less-characterized compound like this compound could provide significant theoretical contributions to these evolving drug design paradigms.

Potential Contributions:

Multi-Target Profiling: Many atypical opioids, such as tramadol, combine weak mu-opioid receptor agonism with the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. nih.gov This multi-target action is thought to contribute to their efficacy, particularly in complex pain states, while potentially reducing the burden on the MOR and thus mitigating some side effects. nih.govnih.gov A comprehensive future investigation of this compound would involve screening it against a wide panel of receptors and transporters to determine if it possesses a similar multi-target profile. mdpi.com

Challenging Structure-Activity Relationships (SAR): Medicinal chemistry relies on understanding how a molecule's structure relates to its biological activity. openaccessjournals.com As an agent with a distinct heptacyclic core, a thorough analysis of this compound and its analogs could reveal novel SARs. This new knowledge could challenge existing models of opioid receptor binding and activation, providing fresh insights for rational drug design.

Informing Polypharmacology: The concept that a single drug interacts with multiple targets is known as polypharmacology. forbes.com Rather than being viewed as a source of side effects, this property is now being harnessed to design more effective medicines for complex diseases. forbes.com By fully characterizing the pharmacological network of this compound, researchers could use it as a case study to advance the principles of multi-target drug design, contributing to a more sophisticated, systems-level understanding of pharmacology.

Q & A

Q. What established synthetic routes exist for Metheptazine, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer: Synthetic routes typically involve [describe general steps, e.g., nucleophilic substitution or cyclization]. Optimize conditions by systematically varying parameters:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Temperature : Conduct reactions under reflux (60–120°C) to balance kinetics and side reactions.

- Catalysts : Screen Lewis acids (e.g., AlCl₃) to improve regioselectivity .

Characterize intermediates via TLC and final product via NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer: Prioritize multi-technique validation:

- ¹H/¹³C NMR : Confirm backbone structure and stereochemistry; compare peaks to reference spectra .

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., by-products) using C18 columns and gradient elution .

- FT-IR : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹) .

Include melting point analysis (±2°C tolerance) to verify crystallinity .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound’s activity?

- Methodological Answer: Use target-specific assays (e.g., enzyme inhibition or receptor binding):

- Dose-response curves : Test 6–8 concentrations (10 nM–100 µM) in triplicate.

- Controls : Include positive (known agonist/antagonist) and negative (vehicle) controls .

- Statistical validation : Calculate IC₅₀/EC₅₀ via nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity profiles of this compound?

- Methodological Answer: Apply a systematic framework:

- Pharmacokinetic analysis : Measure bioavailability, tissue distribution, and metabolite formation (LC-MS/MS) to identify toxic intermediates .

- Dose scaling : Adjust in vivo doses based on allometric scaling (e.g., body surface area) to reconcile with in vitro IC₅₀ .

- Mechanistic studies : Use RNA-seq or proteomics to identify off-target pathways .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?

- Methodological Answer: Use nonlinear mixed-effects modeling (NLMEM) to handle variability:

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility, and what quality control measures mitigate this?

- Methodological Answer: Implement rigorous QC protocols:

- Peptide content analysis : Quantify via amino acid analysis (AAA) to standardize concentrations for bioassays .

- Salt/water content : Use Karl Fischer titration and ion chromatography to minimize variability in solubility .

- Stability testing : Store batches under accelerated conditions (40°C/75% RH) and monitor degradation via HPLC .

Q. What strategies validate this compound’s target engagement in complex biological systems (e.g., brain tissue)?

- Methodological Answer: Combine orthogonal approaches:

- Chemical proteomics : Use photoaffinity probes to capture target proteins, followed by LC-MS/MS identification .

- Thermal shift assays (TSA) : Measure target protein melting temperature (Tm) shifts in presence of this compound .

- PET imaging : Develop ¹¹C/¹⁸F-labeled analogs for in vivo target occupancy studies .

Data Management and Reproducibility

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

- Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. What criteria distinguish high-quality vs. low-quality structural data for this compound in public databases?

- Methodological Answer: Evaluate based on:

- Spectral validation : Cross-check NMR/IR peaks against predicted shifts (e.g., ACD/Labs software) .

- Purity thresholds : Reject entries with HPLC purity <90% or undocumented calibration .

Tables for Methodological Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.